cIAP1 Ligand-Linker Conjugates 10

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

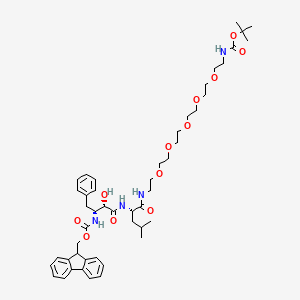

C48H68N4O12 |

|---|---|

Peso molecular |

893.1 g/mol |

Nombre IUPAC |

tert-butyl N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C48H68N4O12/c1-34(2)31-42(44(54)49-19-21-58-23-25-60-27-29-62-30-28-61-26-24-59-22-20-50-46(56)64-48(3,4)5)51-45(55)43(53)41(32-35-13-7-6-8-14-35)52-47(57)63-33-40-38-17-11-9-15-36(38)37-16-10-12-18-39(37)40/h6-18,34,40-43,53H,19-33H2,1-5H3,(H,49,54)(H,50,56)(H,51,55)(H,52,57)/t41-,42+,43+/m1/s1 |

Clave InChI |

YPBVTVZTYUUOCC-PYHIYFCPSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

SMILES canónico |

CC(C)CC(C(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cIAP1 Ligand-Linker Conjugates, a pivotal class of molecules in the field of targeted protein degradation. Cellular inhibitor of apoptosis protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) family of proteins and functions as an E3 ubiquitin ligase. This intrinsic activity is harnessed by cIAP1 ligand-linker conjugates, which are a form of Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of specific proteins of interest. These specialized molecules are also known as Specific and Non-genetic IAP-dependent Protein ERasers (SNIPERs).

This document details the mechanism of action, presents available quantitative data, outlines key experimental protocols for their study, and visualizes the core signaling pathways involving cIAP1.

Core Concepts and Mechanism of Action

cIAP1 ligand-linker conjugates are heterobifunctional molecules composed of three key components: a ligand that binds to cIAP1, a ligand that targets a specific protein of interest, and a chemical linker that connects these two ligands. The fundamental principle behind their action is to co-opt the cellular ubiquitin-proteasome system to selectively degrade a target protein.

The process is initiated when the conjugate simultaneously binds to both cIAP1 and the target protein, forming a ternary complex.[1] This proximity, induced by the conjugate, allows cIAP1 to act as an E3 ligase and catalyze the transfer of ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]

An interesting feature of some cIAP1-based degraders is their ability to also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself.[3][4] This dual activity can be advantageous in certain therapeutic contexts, particularly in oncology, where cIAP1 is often overexpressed and contributes to therapeutic resistance.[5]

The design of the cIAP1 ligand is crucial for the efficacy of the conjugate. Early SNIPERs utilized bestatin (B1682670) and its derivatives, which have a modest binding affinity for cIAP1.[6][7][8][9] More recent developments have incorporated high-affinity IAP antagonists, such as Smac mimetics like LCL161 derivatives, leading to more potent protein degradation.[3][8] The linker component also plays a critical role in the stability and efficacy of the ternary complex, with its length and composition significantly influencing the degradation efficiency.[1][10]

Quantitative Data on cIAP1-Based Degraders

The efficacy of cIAP1 ligand-linker conjugates is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative quantitative data for various cIAP1-based degraders from published literature.

| Degrader Name | Target Protein | cIAP1 Ligand | Cell Line | DC50 | Dmax | Reference |

| SNIPER(ER)-19 | ERα | MV1 (IAP antagonist) | MCF-7 | 30 nM | N/A | [6] |

| SNIPER-6 | BCR-ABL | IAP antagonist | K562 | 100-300 nM (max activity) | N/A | [3] |

| SNIPER-3 | BCR-ABL | Bestatin derivative | K562 | 30 µM | N/A | [8] |

| SNIPER-4 | BCR-ABL | Bestatin derivative | K562 | N/A | N/A | [8] |

| SNIPER-5 | BCR-ABL | IAP antagonist | K562 | 10 µM | ~100 nM (max knockdown) | [8] |

| SNIPER(BRD)-1 | BRD4 | LCL-161 derivative | N/A | 0.1 µM (optimal conc.) | N/A | [8] |

| 4b | CRABP-II | Methyl bestatin (MeBS) | IMR-32 | N/A | N/A | [7][9] |

| Compound | Activity | IC50 | Reference |

| HAB-5A (30b) | cIAP1 degradation-promoting activity | 0.53 µM | [11][12] |

| Smac mimetic | Binds to cIAP1-BIR3 domain | 50 nM (Ki) | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of cIAP1 ligand-linker conjugates.

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is used to assess the dose-dependent degradation of a target protein and cIAP1 upon treatment with a cIAP1 ligand-linker conjugate.

Materials:

-

Cell line of interest

-

cIAP1 ligand-linker conjugate

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against target protein, cIAP1, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the cIAP1 ligand-linker conjugate for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Protocol 2: Immunoprecipitation (IP) for Ubiquitination Assay

This protocol is designed to confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

Materials:

-

Cell line of interest

-

cIAP1 ligand-linker conjugate

-

MG132 (proteasome inhibitor)

-

IP lysis buffer

-

Primary antibody against the target protein

-

Control IgG from the same species as the primary antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

-

Primary antibody against ubiquitin

Procedure:

-

Cell Treatment: Seed cells in 10 cm dishes. Pre-treat the cells with a proteasome inhibitor like MG132 (10-20 µM) for 1-2 hours to allow for the accumulation of ubiquitinated proteins. Then, treat with the cIAP1 ligand-linker conjugate for the desired time.

-

Cell Lysis: Lyse the cells using IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with the primary antibody against the target protein or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the immune complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by western blotting as described in Protocol 1, using an anti-ubiquitin antibody to detect the ubiquitinated target protein. A high molecular weight smear indicates polyubiquitination.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving cIAP1 and a typical experimental workflow for evaluating cIAP1-based degraders.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 5. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. Degradation-promoters of cellular inhibitor of apoptosis protein 1 based on bestatin and actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. Design, synthesis, and biological activity of a potent Smac mimetic that sensitizes cancer cells to apoptosis by antagonizing IAPs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to cIAP1 E3 Ligase Function in Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal E3 ubiquitin ligase that functions as a master regulator of inflammation, immunity, and cell survival.[1][2] Its activity is intrinsically linked to its RING (Really Interesting New Gene) domain, which facilitates the transfer of ubiquitin to target substrates, marking them for various cellular fates, including proteasomal degradation.[3][4][5] Dysregulation of cIAP1 is implicated in numerous pathologies, particularly cancer, making it a high-value target for therapeutic intervention.[1][6][7] This guide provides an in-depth examination of cIAP1's E3 ligase function, detailing its activation mechanisms, key signaling pathways, substrates, and the experimental protocols used for its study.

Molecular Architecture and Domain Function

cIAP1 is a multi-domain protein whose E3 ligase activity is governed by the interplay of its constituent domains.

-

Baculoviral IAP Repeat (BIR) Domains (BIR1, BIR2, BIR3): cIAP1 possesses three BIR domains.[8]

-

BIR1: Mediates interaction with TNF Receptor-Associated Factor 2 (TRAF2), a crucial step for recruitment to the TNF receptor signaling complex.[8][9]

-

BIR2 & BIR3: Contain a deep hydrophobic pocket that binds to proteins with an N-terminal IAP-binding motif (IBM), such as the endogenous antagonist SMAC/Diablo.[8][10][11] This interaction is a key regulatory point exploited by therapeutic SMAC mimetics.[10][12] The BIR3 domain is particularly important for binding SMAC and SMAC mimetics.[9][10]

-

-

Ubiquitin-Associated (UBA) Domain: This domain binds to ubiquitin chains, which can influence cIAP1's recruitment to signaling complexes and regulate its enzymatic activity.[8][13]

-

Caspase Activation and Recruitment Domain (CARD): The CARD domain is involved in regulating the dimerization and activation of cIAP1.[8]

-

RING Domain: Located at the C-terminus, the RING domain confers cIAP1's E3 ubiquitin ligase activity.[12][13] It acts as a scaffold, bringing the ubiquitin-charged E2 conjugating enzyme into proximity with the substrate, thereby catalyzing the transfer of ubiquitin.[13]

Mechanism of E3 Ligase Activation: Autoinhibition and Dimerization

In its basal state, cIAP1 exists as an inactive monomer. The RING domain is sequestered within a compact structure, inhibited by intramolecular interactions with the BIR3, UBA, and CARD domains, which prevents the RING domain from dimerizing.[12][14][15]

Activation of cIAP1's E3 ligase activity is a critical, regulated event. The binding of an antagonist, such as endogenous SMAC or a therapeutic SMAC mimetic, to the BIR3 domain induces a significant conformational change.[10][14] This rearrangement relieves the autoinhibition, enabling the RING domains of two cIAP1 molecules to dimerize.[12][14][16] RING dimerization is the essential trigger for E3 ligase activity, as only the dimeric form can effectively bind the E2~ubiquitin conjugate and catalyze ubiquitin transfer.[12][16] This activation leads to robust autoubiquitination (typically via K48-linked chains), targeting cIAP1 itself for rapid proteasomal degradation.[12][14][16]

Role in Signaling Pathways and Protein Degradation

cIAP1's E3 ligase activity is central to the regulation of key signaling pathways, most notably the NF-κB pathway, by ubiquitinating specific substrates.

Canonical NF-κB Signaling

In response to TNF-α stimulation, cIAP1 is recruited via TRAF2 to the TNF Receptor 1 (TNFR1) signaling complex.[17][18] Here, cIAP1 and its homolog cIAP2 act redundantly to catalyze the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[17][18][19][20] These K63-linked chains do not lead to degradation but instead create a scaffold to recruit downstream kinases (IKK complex and TAK1), leading to the phosphorylation and degradation of IκBα and subsequent activation of the pro-survival canonical NF-κB pathway.[18][19]

Non-Canonical NF-κB Signaling

In the absence of receptor stimulation, cIAP1 is part of a complex that constantly ubiquitinates and targets NF-κB-inducing kinase (NIK) for proteasomal degradation.[3][6][21] This keeps the non-canonical NF-κB pathway inactive. The degradation of cIAP1 (e.g., by SMAC mimetics) leads to the stabilization and accumulation of NIK, triggering non-canonical NF-κB activation.[6][22]

Regulation of Apoptosis

While cIAP1 is not a direct potent inhibitor of caspase activity like XIAP, it contributes to apoptosis regulation through its E3 ligase function.[23][24]

-

Caspase Ubiquitination: cIAP1 can bind to and ubiquitinate processed effector caspases-3 and -7, targeting them for proteasomal degradation.[23][24][25] This serves as a mechanism to control the levels of active caspases and suppress cell death.[23][24]

-

SMAC/Diablo Degradation: cIAP1, along with cIAP2 and XIAP, can ubiquitinate and promote the degradation of the pro-apoptotic protein SMAC/Diablo.[10]

Key Substrates and Ubiquitin Linkages

The function of ubiquitination is dictated by the type of ubiquitin chain linkage. cIAP1 is a versatile E3 ligase capable of assembling various chain types on its substrates.

| Substrate | Ubiquitin Linkage(s) | Cellular Outcome | References |

| cIAP1 (Autoubiquitination) | K48-linked | Proteasomal degradation, termination of signal. | [14][26] |

| RIPK1 | K11, K63-linked, Linear | Scaffolding for NF-κB activation, cell survival. | [18][19][27] |

| NIK | K48-linked | Proteasomal degradation, suppression of non-canonical NF-κB. | [3][6][21] |

| TRAF2 | K48-linked | Proteasomal degradation, signal modulation. | [3][27] |

| Caspase-3 / -7 | Polyubiquitination | Proteasomal degradation, apoptosis suppression. | [23][24][25] |

| SMAC/Diablo | Polyubiquitination | Proteasomal degradation, apoptosis suppression. | [9][10] |

| E2F1 | K11, K63-linked | Protein stabilization, transcriptional activation. |

Quantitative Analysis of cIAP1 Interactions

The development of SMAC mimetics for therapeutic use relies on their high-affinity binding to the BIR domains of IAP proteins.

| Compound Type | Target IAP | Binding Affinity (KD) | Effect | References |

| SMAC AVPI peptide | cIAP1/2, XIAP | High Affinity | Antagonizes IAP function. | [10] |

| Monovalent SMAC Mimetics | cIAP1/2, XIAP | Low nanomolar range | Induces cIAP1/2 degradation, promotes apoptosis. | [28] |

| Bivalent SMAC Mimetics | cIAP1/2, XIAP | Low nanomolar range | Potently induces cIAP1/2 dimerization and degradation. | [12] |

| cIAP1/2-Selective Inhibitors | cIAP1/2 | Low nanomolar range (>1000-fold selective over XIAP) | Induces cIAP1 degradation without antagonizing XIAP. | [28] |

| D19 (RING Domain Inhibitor) | cIAP1 RING Domain | ~2.5 µM | Inhibits E3 ligase activity, stabilizes MAD1, degrades c-MYC. | [27][29] |

Experimental Protocols

Investigating cIAP1's E3 ligase function requires specific biochemical and cellular assays.

In Vitro Ubiquitination Assay

This assay directly measures the E3 ligase activity of cIAP1 by reconstituting the ubiquitination cascade in a test tube.

Objective: To determine if a substrate is ubiquitinated by cIAP1 in vitro.

Materials:

-

Recombinant E1 Ubiquitin-Activating Enzyme (e.g., Boston Biochem #E-305)

-

Recombinant E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5a/b/c, Boston Biochem #E2-616)

-

Recombinant, purified E3 Ligase (e.g., GST-cIAP1)

-

Substrate protein (e.g., 35S-methionine labeled, in vitro translated RIPK1)

-

Recombinant Ubiquitin (WT, K48-only, K63-only, etc., Boston Biochem)

-

ATP solution (100 mM)

-

Ubiquitination Reaction Buffer (e.g., 75 mM Tris pH 8.0, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE loading buffer (Laemmli buffer)

Protocol:

-

Prepare a master mix containing reaction buffer, ATP (final concentration 4 mM), E1 enzyme (final concentration 50 nM), E2 enzyme (final concentration 0.5 µM), and ubiquitin (final concentration 0.2 mM).

-

If testing inhibitors (e.g., SMAC mimetics), pre-incubate the E3 ligase (~5 µM) with the compound for 15-30 minutes on ice.[12]

-

In a microcentrifuge tube, combine the master mix with the E3 ligase (final concentration ~0.03 mg/ml) and the substrate protein.

-

Initiate the reaction by transferring the tubes to a 37°C incubator.

-

Incubate for 60-90 minutes.[19]

-

Stop the reaction by adding an equal volume of 2x Laemmli buffer and boiling the samples at 95-100°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE followed by autoradiography (for radiolabeled substrates) or Western blotting using an antibody against the substrate or a ubiquitin tag (e.g., Myc-Ub).

-

Expected Result: A high molecular weight smear or ladder of bands above the unmodified substrate, indicating polyubiquitination.[19]

References

- 1. cIAP1 - An apoptotic regulator with implications in drug resistant cancers | Antibody News: Novus Biologicals [novusbio.com]

- 2. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]

- 3. molbiolcell.org [molbiolcell.org]

- 4. The Ring Domain Of Ciap1 Mediates The Degradation Of Ring-Bearing Inhibitor Of Apoptosis Proteins By Distinct Pathways - Vector Biolabs [vectorbiolabs.com]

- 5. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Distinct BIR domains of cIAP1 mediate binding to and ubiquitination of tumor necrosis factor receptor-associated factor 2 and second mitochondrial activator of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antagonists induce a conformational change in cIAP1 that promotes autoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. OTUB1 modulates c‐IAP1 stability to regulate signalling pathways | The EMBO Journal [link.springer.com]

- 27. pnas.org [pnas.org]

- 28. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Linker's Pivotal Role in the Specificity and Efficacy of cIAP1 Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a compelling E3 ubiquitin ligase for targeted protein degradation (TPD). Chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), that recruit cIAP1 have shown significant promise in eliminating disease-causing proteins. The architecture of these bivalent molecules—comprising a target-binding warhead, a cIAP1-recruiting ligand, and a connecting linker—is critical to their function. Among these components, the linker is not merely a passive spacer but an active determinant of the conjugate's specificity, potency, and overall success. This technical guide provides an in-depth exploration of the linker's role in cIAP1 conjugate activity, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental processes.

Introduction: cIAP1 as an E3 Ligase for Targeted Protein Degradation

Cellular IAP1 (also known as BIRC2) is a RING-domain E3 ubiquitin ligase that plays a crucial role in regulating inflammatory signaling and cell death pathways, including the NF-κB and TNF-α signaling cascades.[1][2] Its endogenous function involves ubiquitinating proteins like RIPK1 to control cellular fate.[1][3] Small molecules that mimic the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) can bind to the Baculoviral IAP Repeat (BIR) domains of cIAP1.[4][5] This binding event relieves autoinhibition and promotes the dimerization of cIAP1's RING domain, which is essential for its E3 ligase activity.[4][5] This activation leads to rapid auto-ubiquitination and proteasomal degradation of cIAP1 itself.[4][5]

This mechanism has been ingeniously hijacked for TPD. By linking a SMAC mimetic (as the cIAP1 ligand) to a ligand for a protein of interest (POI), the resulting PROTAC or SNIPER molecule can induce the formation of a ternary complex between cIAP1, the conjugate, and the POI.[6][7] This proximity enables cIAP1 to ubiquitinate the POI, marking it for degradation by the proteasome. A key advantage of using cIAP1 is that its own degradation upon conjugate binding can be a desirable outcome, particularly in cancers where IAPs are overexpressed.[7]

The Role of the Linker in Ternary Complex Formation and Specificity

The formation of a productive ternary complex (POI-conjugate-cIAP1) is the cornerstone of successful protein degradation.[6] The linker connecting the two ligands dictates the geometry, stability, and cooperativity of this complex. An optimal linker facilitates favorable protein-protein interactions between the POI and cIAP1, which can significantly enhance the stability of the ternary complex and, consequently, the efficiency of ubiquitination.[8] Conversely, a poorly designed linker can introduce steric hindrance, prevent productive complex formation, or lead to off-target effects.[6]

Key linker properties that influence cIAP1 conjugate specificity and activity include:

-

Length: The linker must be long enough to span the distance between the binding pockets on the POI and cIAP1 without causing steric clashes. However, excessively long linkers can increase flexibility, leading to a higher entropic penalty for complex formation and potentially unproductive binding modes.[5]

-

Composition: The chemical makeup of the linker (e.g., polyethylene (B3416737) glycol (PEG) chains, alkyl chains) affects its solubility, flexibility, and ability to form secondary interactions within the ternary complex.[5]

-

Rigidity: Introducing rigid elements (e.g., alkynes, cyclic structures) can reduce the conformational flexibility of the linker, which can pre-organize the conjugate for optimal binding and reduce the entropic cost of ternary complex formation.[9]

-

Attachment Points: The exit vectors from the warhead and the E3 ligase ligand are critical. Different attachment points can drastically alter the relative orientation of the POI and cIAP1 in the ternary complex, impacting degradation efficiency and even conferring selectivity between protein isoforms.[5]

Data Presentation: Linker Structure-Activity Relationships (SAR)

The optimization of linker properties is often an empirical process requiring the synthesis and evaluation of a library of conjugates. The following tables summarize quantitative data from studies on cIAP1-recruiting PROTACs targeting Bruton's Tyrosine Kinase (BTK), illustrating the impact of linker modifications on degradation potency.

Table 1: Impact of Linker Length on BTK Degradation in THP-1 Cells

| Conjugate ID | Target Protein | cIAP1 Ligand | BTK Ligand | Linker Composition & Length | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| BC5P | BTK | SMAC Mimetic | Aminopyrazole derivative | 5-unit PEG | 182 ± 57 | >90 | [4][6][10] |

| BC2P | BTK | SMAC Mimetic | Aminopyrazole derivative | 2-unit PEG | Inactive (Non-permissive) | N/A | [4][6] |

-

DC₅₀: Half-maximal degradation concentration.

-

Dₘₐₓ: Maximum percentage of degradation.

-

N/A: Not Applicable.

Analysis: The data clearly demonstrates a critical dependence on linker length. The BTK degrader with a 5-unit PEG linker (BC5P ) effectively degrades BTK with a DC₅₀ of 182 nM.[4][10] In stark contrast, shortening the linker to a 2-unit PEG (BC2P ) completely abrogates degradation, highlighting that a certain minimum length is required to successfully bridge BTK and cIAP1 into a productive ternary complex.[4][6]

Mandatory Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of action for a cIAP1-recruiting PROTAC.

Caption: Role of cIAP1 in the TNF-α induced NF-κB signaling pathway.

Experimental Workflow

Caption: General experimental workflow for cIAP1 conjugate evaluation.

Experimental Protocols

Protocol 1: Cell-Based Protein Degradation Assay (Western Blotting)

This protocol is used to determine the ability of a cIAP1 conjugate to induce the degradation of a target protein in cultured cells and to calculate key parameters like DC₅₀ and Dₘₐₓ.

Materials:

-

Cell line expressing the protein of interest (e.g., THP-1 for BTK).

-

Complete cell culture medium.

-

cIAP1 conjugate stock solution (e.g., 10 mM in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer (4x).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-POI, anti-cIAP1, anti-loading control like GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Plating: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the cIAP1 conjugate in culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the conjugate (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis:

-

Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the POI band intensity to the loading control.

-

Plot the normalized protein levels against the log of the conjugate concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

-

Protocol 2: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the cIAP1 conjugate to induce ubiquitination of the target protein in a cell-free system.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme.

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5b).

-

Recombinant human ubiquitin.

-

Recombinant cIAP1 protein (full-length or relevant catalytic fragment).

-

Recombinant purified POI.

-

cIAP1 conjugate.

-

ATP solution (10 mM).

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT).

-

Laemmli sample buffer.

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture. A typical 20 µL reaction includes:

-

E1 enzyme (~50 nM)

-

E2 enzyme (~0.5 µM)

-

Ubiquitin (~5 µM)

-

cIAP1 (~100 nM)

-

POI (~200 nM)

-

cIAP1 conjugate (at desired concentration, e.g., 1 µM) or DMSO control.

-

ATP (2 mM final concentration)

-

Ubiquitination buffer to final volume.

-

-

Initiate Reaction: Add ATP to the mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for 60-90 minutes.

-

Stop Reaction: Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Analysis: Analyze the reaction products by Western blotting as described in Protocol 1. Use an anti-POI antibody to detect the unmodified POI and higher molecular weight smears or distinct bands corresponding to mono- and poly-ubiquitinated POI. An increase in the high-molecular-weight smear in the presence of the conjugate indicates successful ubiquitination.[1]

Protocol 3: Fluorescence Polarization (FP) Binding Assay

This protocol measures the binding affinity of the cIAP1 conjugate to the cIAP1 protein (or its BIR domains) in a competitive format.

Materials:

-

Purified cIAP1 protein (e.g., cIAP1-BIR3 domain).

-

A fluorescently labeled tracer that binds to the cIAP1 BIR domain (e.g., a fluorescein-labeled SMAC peptide).

-

cIAP1 conjugate (unlabeled competitor).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL BSA, 0.02% NaN₃).

-

Black, low-volume 384-well plates.

-

A plate reader capable of measuring fluorescence polarization.

Procedure:

-

Determine Optimal Tracer and Protein Concentration:

-

Perform a saturation binding experiment by titrating the cIAP1 protein against a fixed, low concentration of the fluorescent tracer (e.g., 1-5 nM).

-

Identify a cIAP1 concentration that gives a robust polarization signal (e.g., 80% of maximum binding) and is in the linear range of the binding curve. This concentration will be used for the competition assay.

-

-

Competition Assay Setup:

-

Prepare serial dilutions of the cIAP1 conjugate (competitor) in assay buffer.

-

In a 384-well plate, add the fixed concentrations of the fluorescent tracer and cIAP1 protein to all wells (except blanks).

-

Add the serially diluted competitor compound to the wells. Include controls for no competitor (maximum polarization) and no protein (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

Data Analysis:

-

Plot the millipolarization (mP) values against the log of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the conjugate that displaces 50% of the fluorescent tracer.

-

The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kd of the tracer is known.

-

Conclusion

The linker is a critical design element in the development of cIAP1-recruiting conjugates for targeted protein degradation. Its length, composition, and attachment points collectively govern the formation and stability of the ternary complex, which is the essential intermediate for target ubiquitination. As demonstrated by quantitative SAR data, even subtle changes in linker architecture can have a profound impact on degradation potency, switching a compound from highly active to completely inert. The systematic evaluation of linker libraries, using the robust experimental protocols detailed in this guide, is therefore indispensable for optimizing conjugate efficacy and specificity. Future advancements in structural biology and computational modeling will further enhance the rational design of linkers, accelerating the development of novel cIAP1-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. cIAP1 ligand 1, 2095244-42-9 | BroadPharm [broadpharm.com]

- 10. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis of cIAP1 Ligand-Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional characteristics of cIAP1 ligand-linker conjugates, a class of molecules designed to induce targeted protein degradation. These bifunctional molecules function by recruiting the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This guide will use a well-characterized Bruton's tyrosine kinase (BTK) degrader that recruits cIAP1 as a representative example to illustrate the key concepts, experimental methodologies, and data interpretation relevant to this class of compounds.

Introduction to cIAP1 and Targeted Protein Degradation

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a RING-finger containing E3 ubiquitin ligase that plays a critical role in cell signaling pathways, including the regulation of apoptosis and NF-κB activation.[1][2] cIAP1 contains three baculovirus IAP repeat (BIR) domains, which are crucial for its interactions with other proteins.[3] The primary biological function of cIAP1 ligand-linker conjugates, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) or PROTACs (Proteolysis Targeting Chimeras), is to hijack the ubiquitin-proteasome system to eliminate specific proteins of interest.[4][5] These conjugates are composed of three key components: a ligand that binds to the target protein, a ligand that binds to cIAP1, and a chemical linker that connects the two.[4] This tripartite interaction forms a ternary complex, bringing cIAP1 in close proximity to the target protein to facilitate its ubiquitination and subsequent degradation.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative BTK-targeting cIAP1 ligand-linker conjugate, hereafter referred to as "Compound X" for illustrative purposes. The data is derived from studies on similar well-characterized molecules.

Table 1: Biochemical and Biophysical Characterization of Compound X

| Parameter | Value | Method | Description |

| Binding Affinity to cIAP1 BIR3 (Kd) | 50 nM | Isothermal Titration Calorimetry (ITC) | Measures the dissociation constant of the conjugate's cIAP1 ligand to the BIR3 domain of cIAP1. |

| Binding Affinity to BTK (Kd) | 100 nM | Surface Plasmon Resonance (SPR) | Measures the dissociation constant of the conjugate's BTK ligand to the BTK protein. |

| Ternary Complex Formation (α) | 2.5 | Fluorescence Polarization (FP) | Cooperativity factor indicating the enhanced stability of the ternary complex (BTK-Compound X-cIAP1) compared to the individual binary complexes. |

| Ternary Complex Half-life (t1/2) | 30 min | Kinetic SPR | Measures the dissociation rate and stability of the formed ternary complex. |

Table 2: Cellular Activity of Compound X

| Parameter | Value | Cell Line | Method | Description |

| BTK Degradation (DC50) | 182 ± 57 nM | THP-1 | Western Blot / In-Cell Western | Concentration of Compound X required to degrade 50% of the cellular BTK protein level after a 24-hour treatment.[4] |

| Maximum Degradation (Dmax) | >90% | THP-1 | Western Blot / In-Cell Western | The maximal percentage of BTK degradation achieved at saturating concentrations of Compound X. |

| cIAP1 Self-Degradation (DC50) | ~200 nM | THP-1 | Western Blot | Concentration of Compound X that induces 50% autodegradation of cIAP1, a common feature of IAP-recruiting degraders.[4] |

| Cell Viability (IC50) | >10 µM | THP-1 | CellTiter-Glo | Concentration of Compound X that reduces cell viability by 50%, indicating its cytotoxic effect. |

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

Isothermal Titration Calorimetry (ITC)

Purpose: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between the cIAP1 ligand component of the conjugate and the cIAP1 BIR3 domain.

Protocol:

-

Recombinant human cIAP1 BIR3 domain is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

The cIAP1 BIR3 protein is loaded into the sample cell of the calorimeter at a concentration of approximately 20 µM.

-

The cIAP1-binding ligand or the full conjugate is dissolved in the same buffer and loaded into the injection syringe at a concentration of approximately 200 µM.

-

A series of small injections (e.g., 2 µL) of the ligand solution are titrated into the protein solution at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured and integrated.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to calculate the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

Purpose: To measure the kinetics (association rate, kon; dissociation rate, koff) and affinity (Kd) of the conjugate binding to the target protein (BTK) and to analyze the formation and stability of the ternary complex.

Protocol:

-

A purified recombinant target protein (e.g., BTK) is immobilized on a sensor chip surface (e.g., CM5 chip via amine coupling).

-

A running buffer (e.g., HBS-EP+) is flowed continuously over the sensor surface.

-

The conjugate is injected at various concentrations over the immobilized target protein surface to measure binary binding kinetics. The association and dissociation phases are monitored in real-time.

-

For ternary complex analysis, the conjugate is first injected over the immobilized target protein, followed by the injection of the E3 ligase (cIAP1) at various concentrations.

-

The sensorgrams are fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary, ternary complex models) to determine kon, koff, and Kd.

Western Blotting for Protein Degradation

Purpose: To quantify the extent of target protein degradation in cells treated with the cIAP1 ligand-linker conjugate.

Protocol:

-

Cells (e.g., THP-1) are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of the conjugate or vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).

-

After treatment, the cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of each lysate is determined using a BCA assay.

-

Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the target protein (e.g., anti-BTK), cIAP1, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

The membrane is then washed and incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The band intensities are quantified using densitometry software. The target protein levels are normalized to the loading control and expressed as a percentage relative to the vehicle-treated control.

-

The DC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

Visualization of Pathways and Workflows

cIAP1-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a cIAP1 ligand-linker conjugate. The conjugate forms a ternary complex with the target protein and cIAP1, leading to the ubiquitination and proteasomal degradation of the target.

Caption: Mechanism of cIAP1-mediated targeted protein degradation.

Experimental Workflow for Conjugate Characterization

The diagram below outlines the typical experimental workflow for the structural and functional analysis of a novel cIAP1 ligand-linker conjugate.

Caption: Workflow for cIAP1 ligand-linker conjugate characterization.

References

- 1. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and biochemical characterization of BTK-degrader-cIAP ternary complexes - American Chemical Society [acs.digitellinc.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of cIAP1 Ligand-Linker Conjugates, a class of molecules integral to the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. We delve into the mechanism of action, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the associated biological pathways and workflows.

Introduction: Harnessing cIAP1 for Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This is achieved through the use of heterobifunctional molecules known as PROTACs, which co-opt the cell's natural ubiquitin-proteasome system (UPS).[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3]

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a compelling E3 ubiquitin ligase for PROTAC-based therapies due to its role in cell death and survival pathways.[4] PROTACs that engage cIAP1 are often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[5] These molecules induce proximity between cIAP1 and the target protein, leading to the polyubiquitination of the target and its subsequent degradation by the proteasome.[4] The "cIAP1 Ligand-Linker Conjugates" are pre-designed chemical moieties that incorporate a cIAP1-binding ligand and a linker, ready for conjugation to a POI ligand to create a functional PROTAC.[6][7][8][9]

Mechanism of Action

The mechanism of action for a cIAP1-recruiting PROTAC involves several key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and cIAP1, forming a transient ternary complex (POI-PROTAC-cIAP1).[10]

-

Ubiquitination : Within this complex, cIAP1, acting as an E3 ligase, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is often characterized by the formation of branched ubiquitin chains (e.g., K48/K63 and K11/K48), which is a distinctive feature of cIAP1-mediated degradation.[11]

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[12]

-

Recycling : The PROTAC molecule is released and can engage in further rounds of degradation, acting in a catalytic manner.

This process is visualized in the signaling pathway diagram below.

Quantitative Data on cIAP1-Based Degraders

The efficacy of cIAP1-based degraders is typically quantified by their ability to reduce the levels of the target protein in cellular assays. Key metrics include the DC₅₀ (concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable). The following tables summarize quantitative data for representative cIAP1-based PROTACs found in the literature.

| Degrader Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| SNIPER(ER) | Estrogen Receptor α (ERα) | MCF-7 | ~500 | >90 | [Naito et al.] |

| SNIPER(AR) | Androgen Receptor (AR) | LNCaP | ~300 | ~80 | [Naito et al.] |

| SNIPER-21 | CRABP-II | HT1080 | ~1000 | Not Specified | [Itoh Y, et al. 2010] |

| SNIPER-5 | BCR-ABL | K562 | ~100 | >90 | [Kurihara M, et al. 2016] |

| SNIPER-7 | BRD4 | HeLa | <100 | >90 | [Ohoka N, et al. 2017] |

| SNIPER-12 | BTK | THP-1 | 182 ± 57 | Not Specified | [Calabrese MF, et al. 2020] |

Note: Data is compiled from various publications and experimental conditions may vary.

Experimental Protocols

Evaluating the efficacy of cIAP1 Ligand-Linker Conjugate-based PROTACs requires a series of well-defined experiments. Below are detailed protocols for key assays.

Western Blotting for Protein Degradation Assessment

This is the most common method to quantify the reduction in target protein levels.

Materials:

-

Cell line expressing the target protein

-

cIAP1-based PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-target protein, anti-cIAP1, anti-loading control e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment : Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.[12]

-

Cell Lysis : After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and incubate on ice for 30 minutes.[10]

-

Protein Quantification : Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[10][12]

-

Sample Preparation and SDS-PAGE : Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[12]

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Immunoblotting : Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection and Analysis : Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.[10]

Immunoprecipitation for Ubiquitination Analysis

This assay confirms that the target protein is ubiquitinated prior to degradation.

Materials:

-

Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)

-

IP Lysis Buffer

-

Primary antibody against the target protein or ubiquitin

-

Control IgG

-

Protein A/G magnetic beads

-

IP Wash Buffer

-

Elution buffer (e.g., 2X SDS sample buffer)

Procedure:

-

Cell Treatment : Treat cells with the PROTAC for a desired time. To allow for the accumulation of ubiquitinated proteins, pre-treat cells with a proteasome inhibitor like MG132 (10-20 µM) for 1-2 hours before and during PROTAC treatment.

-

Cell Lysis : Lyse cells using IP Lysis Buffer as described in the western blot protocol.

-

Immunoprecipitation : Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against the target protein (or ubiquitin) overnight at 4°C.[13]

-

Immune Complex Capture : Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-2 hours at 4°C.[13]

-

Washing : Pellet the beads and wash them multiple times with cold IP Wash Buffer to remove non-specific binders.

-

Elution : Elute the bound proteins from the beads by boiling in SDS sample buffer.

-

Western Blot Analysis : Analyze the eluted samples by western blotting, probing with an anti-ubiquitin antibody (if you pulled down the target) or an anti-target antibody (if you pulled down ubiquitin). A high-molecular-weight smear indicates polyubiquitination.[13]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in cIAP1-mediated protein degradation.

Caption: cIAP1-PROTAC mechanism of action.

References

- 1. Degradation‐Based Protein Profiling: A Case Study of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stackoverflow.com [stackoverflow.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]

- 5. cIAP1 Ligand-Linker Conjugates 7 | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of cIAP1 Ligand-Linker Conjugate 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cIAP1 Ligand-Linker Conjugate 10 is a key chemical tool utilized in the development of targeted protein degraders, specifically within the class of molecules known as Specific and Nongenetic IAP-dependent Protein ERasers (SNIPERs).[1][2] These bifunctional molecules are designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide provides an in-depth overview of the biochemical properties, mechanism of action, and experimental methodologies associated with the use of cIAP1 Ligand-Linker Conjugate 10 in the creation of potent and selective protein degraders.

cIAP1 Ligand-Linker Conjugate 10 itself is composed of two key moieties: a high-affinity ligand for the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) and a versatile linker.[2] The linker is designed to be chemically conjugated to a ligand for a protein of interest (POI), thereby creating a complete SNIPER molecule. This tripartite structure (POI ligand - linker - cIAP1 ligand) facilitates the formation of a ternary complex between the POI and cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Mechanism of Action

The primary biological function of a SNIPER molecule derived from cIAP1 Ligand-Linker Conjugate 10 is to induce the selective degradation of a target protein.[3] This process is initiated by the simultaneous binding of the SNIPER to both the target protein and cIAP1, bringing them into close proximity. cIAP1, as an E3 ubiquitin ligase, then catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. The proteasome then degrades the polyubiquitinated target protein into small peptides, effectively reducing its cellular levels.

The recruitment of cIAP1 is a critical aspect of this mechanism. cIAP1 is known to play a significant role in the regulation of the NF-κB signaling pathway.[4][5] By inducing the degradation of cIAP1 itself (a known phenomenon upon binding of some IAP ligands) or by redirecting its ubiquitin ligase activity, SNIPERs can have downstream effects on cellular pathways regulated by the target protein and cIAP1.

Quantitative Data

As cIAP1 Ligand-Linker Conjugate 10 is a building block, quantitative data such as binding affinity (Kd), half-maximal inhibitory concentration (IC50), or half-maximal degradation concentration (DC50) are context-dependent and are determined for the final SNIPER molecule containing a specific target protein ligand. However, the cIAP1 ligand component of the conjugate is designed to have high affinity for cIAP1 to ensure efficient recruitment of the E3 ligase. The following table summarizes the types of quantitative data that are typically generated when characterizing a novel SNIPER.

| Parameter | Description | Typical Assay |

| Binding Affinity (Kd) | The equilibrium dissociation constant, which measures the strength of binding between the SNIPER and cIAP1, and the SNIPER and the target protein. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |

| Ternary Complex Formation | The ability of the SNIPER to bring together the target protein and cIAP1. | Fluorescence Resonance Energy Transfer (FRET), Proximity Ligation Assay (PLA) |

| Degradation Potency (DC50) | The concentration of the SNIPER required to degrade 50% of the target protein. | Western Blot, In-Cell Western, Mass Spectrometry-based proteomics |

| Degradation Efficacy (Dmax) | The maximum percentage of target protein degradation achieved. | Western Blot, In-Cell Western, Mass Spectrometry-based proteomics |

| Selectivity | The ability of the SNIPER to degrade the intended target protein without affecting the levels of other proteins. | Proteomics (e.g., SILAC, TMT), Western Blot of off-target proteins |

| Cellular Viability (IC50) | The concentration of the SNIPER that inhibits cell growth by 50%. | MTT assay, CellTiter-Glo |

Experimental Protocols

The characterization of a SNIPER molecule derived from cIAP1 Ligand-Linker Conjugate 10 involves a series of in vitro and cell-based assays.

Synthesis of the SNIPER Molecule

The first step is the chemical conjugation of a ligand for the protein of interest to the linker of cIAP1 Ligand-Linker Conjugate 10. This typically involves standard bioconjugation chemistry, such as amide bond formation or click chemistry, depending on the functional groups present on the linker and the target ligand.

In Vitro Binding Assays

-

Surface Plasmon Resonance (SPR): This technique is used to measure the binding kinetics and affinity of the SNIPER to purified cIAP1 and the target protein. The protein is immobilized on a sensor chip, and the SNIPER is flowed over the surface. The change in the refractive index at the surface is proportional to the amount of bound SNIPER.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the SNIPER and the proteins in solution, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

In Vitro Ubiquitination Assay

This assay confirms the ability of the SNIPER to induce the ubiquitination of the target protein in a reconstituted system.

-

Components: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, purified cIAP1, and the purified target protein.

-

Procedure: The components are incubated with and without the SNIPER molecule. The reaction is then stopped, and the ubiquitination of the target protein is assessed by Western blot using an antibody against the target protein or ubiquitin. A ladder of higher molecular weight bands corresponding to polyubiquitinated target protein indicates a positive result.

Cellular Protein Degradation Assay

-

Cell Culture: A cell line that endogenously expresses the target protein is cultured.

-

Treatment: The cells are treated with varying concentrations of the SNIPER for a defined period (e.g., 2, 4, 8, 16, 24 hours).

-

Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

-

Western Blot Analysis: Equal amounts of total protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). The band intensities are quantified to determine the extent of protein degradation.

Cellular Viability Assay

-

MTT or CellTiter-Glo Assay: These assays are used to assess the effect of the SNIPER on cell proliferation and viability. Cells are treated with the SNIPER for a prolonged period (e.g., 72 hours), and the cell viability is measured according to the manufacturer's protocol.

Visualizations

Signaling Pathway

Caption: Mechanism of Action for a cIAP1-recruiting SNIPER.

Experimental Workflow

Caption: General workflow for the evaluation of a SNIPER molecule.

Conclusion

cIAP1 Ligand-Linker Conjugate 10 represents a valuable chemical entity for the development of SNIPERs, a promising class of therapeutic agents for targeted protein degradation. While the biochemical properties of a complete SNIPER are dependent on the specific protein-of-interest ligand, the principles and methodologies outlined in this guide provide a robust framework for the design, synthesis, and evaluation of these novel molecules. The ability to recruit the E3 ligase cIAP1 offers a powerful strategy to expand the scope of targeted protein degradation and to probe the biology of proteins of therapeutic interest.

References

- 1. Design, synthesis and biological evaluation of nuclear receptor-degradation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]

- 4. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Cellular Uptake and Distribution of cIAP1 Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and distribution of conjugates targeting the cellular inhibitor of apoptosis protein 1 (cIAP1). cIAP1 is a key regulator of cellular signaling pathways, particularly those involved in apoptosis and inflammation, making it an attractive target for therapeutic intervention, especially in oncology. This document details the underlying biological pathways, experimental methodologies to assess conjugate behavior, and a summary of available quantitative data.

Core Concepts: cIAP1 Signaling Pathways

cIAP1 is a multifaceted protein that primarily functions as an E3 ubiquitin ligase, playing a pivotal role in the nuclear factor-kappa B (NF-κB) and TNF-α signaling pathways. Its activity is central to cell survival and apoptosis regulation.

NF-κB Signaling Pathway

cIAP1 is a critical component of the canonical and non-canonical NF-κB signaling pathways. In the canonical pathway, upon stimulation by cytokines like TNF-α, cIAP1 is recruited to the receptor complex where it ubiquitinates RIP1, leading to the activation of the IKK complex and subsequent activation of NF-κB, which promotes cell survival. In the non-canonical pathway, cIAP1, in a complex with TRAF2 and TRAF3, mediates the ubiquitination and degradation of NIK. This keeps the non-canonical pathway inactive.

cIAP1 and Apoptosis

cIAP1 can inhibit apoptosis by binding to and ubiquitinating caspases, targeting them for degradation.[1] Additionally, its role in activating NF-κB contributes to the transcription of anti-apoptotic genes. Small molecule antagonists of cIAP1, known as SMAC mimetics, can induce degradation of cIAP1, thereby promoting apoptosis.[2][3]

Cellular Uptake and Distribution of cIAP1 Conjugates: Quantitative Data

Quantitative data on the cellular uptake and tissue distribution of cIAP1-targeted conjugates, such as antibody-drug conjugates (ADCs), are not extensively available in publicly accessible literature. However, data from studies on other ADCs can provide a framework for understanding the expected behavior of cIAP1-targeting counterparts. The following tables summarize representative data for non-cIAP1 targeted ADCs to illustrate the types of quantitative information that are crucial for the development of these therapeutics.

Table 1: In Vitro Cellular Uptake of Antibody-Drug Conjugates

| Cell Line | Target Antigen | Antibody-Drug Conjugate | Incubation Time (h) | Cellular Uptake (% of administered dose) | Reference |

| SKOV-3 | HER2 | Anti-HER2-Doxorubicin PLGA NPs | 4 | ~15% | [4] |

| LS174T | CEACAM5 | Anti-CEACAM5-SN-38 | 24 | Not specified | [5] |

| 4T1 | CD105 | 64Cu-NOTA-mSiO2-PEG-TRC105 | 5 | Not specified | [6] |

Table 2: In Vivo Tissue Distribution of Antibody-Drug Conjugates in Mice

| Antibody-Drug Conjugate | Time Post-Injection (h) | Tissue | % Injected Dose per Gram (%ID/g) | Reference |

| [111In]-anti-TENB2-MMAE | 72 | Blood | 2.3 ± 0.2 | [7] |

| Liver | 1.6 ± 0.1 | [7] | ||

| Spleen | 1.2 ± 0.2 | [7] | ||

| Small Intestine | 7.7 ± 0.4 | [7] | ||

| Large Intestine | 7.0 ± 3.0 | [7] | ||

| 64Cu-NOTA-mSiO2-PEG-TRC105 | 5 | Tumor | ~10 | [6] |

| Liver | ~12 | [6] | ||

| Spleen | ~5 | [6] | ||

| Kidney | ~7 | [6] |

Experimental Protocols

The assessment of cellular uptake and distribution of cIAP1 conjugates involves a series of in vitro and in vivo experiments. The following are detailed protocols for key methodologies.

In Vitro Cellular Uptake and Internalization Assays

This method allows for the visualization of the subcellular localization of the cIAP1 conjugate.

Protocol:

-

Cell Culture: Plate target cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Conjugate Incubation: Treat the cells with the fluorescently labeled cIAP1 conjugate at a predetermined concentration for various time points (e.g., 0, 1, 4, and 24 hours) at 37°C.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining:

-

Incubate with a primary antibody against an endosomal/lysosomal marker (e.g., LAMP1) for 1 hour at room temperature.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging: Wash the coverslips and mount them on microscope slides. Acquire images using a confocal microscope.

-

Image Analysis: Analyze the images to determine the colocalization of the cIAP1 conjugate with the endosomal/lysosomal marker, providing evidence of internalization.

Flow cytometry provides a high-throughput method to quantify the amount of conjugate associated with or internalized by cells.

Protocol:

-

Cell Preparation: Harvest cells and resuspend them in a suitable buffer.

-

Conjugate Incubation: Incubate the cells with the fluorescently labeled cIAP1 conjugate at various concentrations and for different time points at 37°C.

-

Quenching (Optional): To distinguish between surface-bound and internalized conjugate, add a quenching agent (e.g., trypan blue) to the cell suspension to quench the fluorescence of the surface-bound conjugate.

-

Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population to determine the relative amount of cellular uptake.

For conjugates containing a metal-based component (e.g., a cytotoxic payload or a metal nanoparticle), ICP-MS can provide absolute quantification of cellular uptake.

Protocol:

-

Cell Treatment: Treat a known number of cells with the metal-containing cIAP1 conjugate for a specific duration.

-

Cell Lysis: Wash the cells thoroughly to remove any unbound conjugate and then lyse the cells.

-

Digestion: Digest the cell lysates using strong acids (e.g., nitric acid) to break down all organic matter.

-

ICP-MS Analysis: Analyze the digested samples using ICP-MS to determine the concentration of the specific metal.

-

Quantification: Calculate the amount of metal per cell to determine the absolute number of conjugate molecules taken up by each cell.[8]

In Vivo Tissue Distribution Studies

QWBA is a powerful technique for visualizing and quantifying the distribution of a radiolabeled cIAP1 conjugate throughout the entire body of an animal model.

Protocol:

-

Radiolabeling: Synthesize the cIAP1 conjugate with a suitable radioisotope (e.g., 14C, 3H, 125I).

-

Animal Dosing: Administer the radiolabeled conjugate to the animal model (e.g., mouse or rat) via the intended clinical route (e.g., intravenous injection).

-

Tissue Collection: At various time points post-administration, euthanize the animals and freeze the entire body in a cryo-embedding medium.

-

Cryosectioning: Obtain thin, whole-body sections using a cryomicrotome.

-

Imaging: Expose the sections to a phosphor imaging plate or X-ray film to detect the radioactivity.

-

Quantification: Analyze the resulting autoradiograms using image analysis software to quantify the concentration of radioactivity in different tissues and organs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[9]

This method provides quantitative data on the distribution of the conjugate in specific organs and tissues.

Protocol:

-

Conjugate Preparation: Prepare the cIAP1 conjugate, which may be radiolabeled for gamma counting or unlabeled for LC-MS/MS analysis.

-

Animal Dosing: Administer the conjugate to the animal model.

-

Tissue Harvesting: At selected time points, euthanize the animals and dissect the organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs).

-

Sample Processing:

-

For Gamma Counting: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

For LC-MS/MS: Homogenize the tissues and extract the conjugate or its payload.

-

-

Data Analysis:

-

Gamma Counting: Calculate the %ID/g for each tissue.

-

LC-MS/MS: Quantify the concentration of the conjugate or payload in each tissue homogenate using a validated LC-MS/MS method.[10]

-

Conclusion

The development of cIAP1-targeted conjugates as therapeutic agents requires a thorough understanding of their cellular uptake and distribution. While specific quantitative data for these conjugates are still emerging, the established methodologies for characterizing other antibody-drug conjugates provide a robust framework for their evaluation. The combination of in vitro assays to assess internalization and subcellular trafficking, along with in vivo studies to determine tissue distribution and pharmacokinetics, is essential for optimizing the design and predicting the efficacy and safety of novel cIAP1-targeted therapies. The signaling pathways and experimental workflows detailed in this guide offer a comprehensive approach for researchers and drug developers in this promising field.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Characterization of intact antibody-drug conjugates from plasma/serum in vivo by affinity capture capillary liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 5. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An integrated approach to identify normal tissue expression of targets for antibody-drug conjugates: case study of TENB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An improved protocol for ICP-MS-based assessment of the cellular uptake of metal-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. sciex.com [sciex.com]

In Vitro Characterization of cIAP1 Ligand-Linker Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of cIAP1 Ligand-Linker Conjugates, a critical component of Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These conjugates are instrumental in the development of novel therapeutics that hijack the ubiquitin-proteasome system to induce targeted protein degradation. This guide will delve into the key signaling pathways, experimental workflows, and data interpretation necessary for the robust preclinical assessment of these molecules.

Introduction to cIAP1 Ligand-Linker Conjugates